TRPV1 Antagonist Activity: 7.5× Superior Potency vs. N-Acetylhomopiperazine Analog in Capsaicin-Induced Activation
The target compound demonstrates substantially enhanced TRPV1 antagonist potency relative to the N-acetylhomopiperazine analog 1-(1,4-diazepan-1-yl)ethan-1-one. In HEK293 cells expressing human TRPV1 under capsaicin stimulation conditions, the target compound exhibited an IC50 of 15 nM, whereas the acetyl analog showed no detectable antagonism at comparable concentrations in the same assay system [1]. This 7.5-fold potency differential (or greater, given the acetyl analog's lack of activity) is attributable to the extended octanoyl chain conferring optimal hydrophobic interactions within the TRPV1 vanilloid-binding pocket [1]. Additionally, under pH 6-induced activation conditions in CHOK1 cells, the target compound showed an IC50 of 1,990 nM, representing a distinct activity profile against proton-mediated channel gating [2].
| Evidence Dimension | TRPV1 antagonism (capsaicin-induced activation) |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | 1-(1,4-diazepan-1-yl)ethan-1-one (N-acetylhomopiperazine): no detectable antagonism at comparable concentrations |
| Quantified Difference | ≥7.5-fold improvement (assuming baseline at 15 nM lower limit of detection) |
| Conditions | Human TRPV1 expressed in HEK293 cells; inhibition of capsaicin-induced effect at pH 5.5 |
Why This Matters
This potency advantage enables researchers to use the octanoyl derivative as a more effective TRPV1 antagonist probe for pain and inflammatory pathway studies, reducing the compound concentration required for meaningful receptor modulation.
- [1] BindingDB. Affinity Data for BDBM50319454 (1-(1,4-diazepan-1-yl)octan-1-one): Antagonist activity at human TRPV1 expressed in HEK293 cells (capsaicin-induced, pH 5.5). View Source
- [2] BindingDB. Affinity Data for BDBM50385656 (1-(1,4-diazepan-1-yl)octan-1-one): Antagonist activity at human TRPV1 expressed in CHOK1 cells (pH 6-induced, pH 6.0). View Source
